molecular formula C12H13N3OS B11864181 N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide CAS No. 134992-40-8

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide

Cat. No.: B11864181
CAS No.: 134992-40-8
M. Wt: 247.32 g/mol
InChI Key: KSICPQPXAOXQCU-UHFFFAOYSA-N
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Description

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide (CAS: 134992-40-8) is a quinoline derivative with a molecular formula of C₁₂H₁₃N₃OS and a molecular weight of 247.32 g/mol. Its structure features a quinoline core substituted with an amino group at position 5, a methylsulfanyl group at position 6, and an acetamide moiety at position 8 (Figure 1).

Properties

CAS No.

134992-40-8

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide

InChI

InChI=1S/C12H13N3OS/c1-7(16)15-9-6-10(17-2)11(13)8-4-3-5-14-12(8)9/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

KSICPQPXAOXQCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=C1N=CC=C2)N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Amination: The amino group can be introduced through nitration followed by reduction or direct amination reactions.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the quinoline ring, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Biology:

    Biological Activity: The compound and its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.

Medicine:

    Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Catalysis: The compound may be used as a ligand in catalytic processes, enhancing the efficiency and selectivity of chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with enzyme active sites, while the amino and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s quinoline backbone distinguishes it from phenyl- or heterocycle-based acetamides. For example:

  • N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (C₈H₅Cl₄NO, MW: 290.94 g/mol) contains a trichloroacetamide group and a meta-chlorophenyl ring. The electron-withdrawing chlorine substituents significantly influence its crystal structure, promoting planar molecular arrangements . In contrast, the target compound’s methylsulfanyl group is electron-donating, which may enhance solubility and alter solid-state packing compared to halogenated analogs.
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide (C₂₁H₁₉BrN₄O₂, MW: 439.30 g/mol) features a pyridazinone ring linked to a bromophenyl group. Its methoxybenzyl substituent contributes to FPR2 receptor agonism, highlighting how heterocyclic systems paired with specific substituents drive pharmacological activity . The target’s quinoline core, however, may offer distinct π-π stacking interactions in biological targets due to its extended aromaticity.

Functional Group Comparisons

  • N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide (C₁₂H₁₇N₃O₃, MW: 251.28 g/mol), a pyrrole alkaloid, demonstrates antitumor and antioxidant activities. Its formyl and hydroxymethyl groups enable redox interactions, whereas the target compound’s amino and methylsulfanyl groups may favor nucleophilic or metal-binding interactions .
  • 2-(2-aminophenyl)-N-(quinolin-8-yl)acetamide (C₁₇H₁₅N₃O, MW: 277.32 g/mol) shares the quinoline-acetamide motif but substitutes the 5-amino and 6-methylsulfanyl groups with an aminophenyl chain. This structural variation likely impacts solubility and target selectivity; the aminophenyl group may enhance aromatic interactions, while the methylsulfanyl group in the target compound increases lipophilicity .

Pharmacological Potential vs. Known Analogs

While direct pharmacological data for N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide are unavailable, comparisons with similar compounds suggest hypotheses:

  • Pyridazinone acetamides (e.g., FPR2 agonists in ) show receptor-specific activity driven by methoxybenzyl and bromophenyl groups.
  • Benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) in exhibit trifluoromethyl groups that enhance metabolic stability. The target’s methylsulfanyl group, while less electronegative, may offer a balance between stability and reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
This compound C₁₂H₁₃N₃OS 247.32 Quinoline, amino, methylsulfanyl, acetamide Potential solubility from amino group
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₄NO 290.94 Phenyl, Cl substituents Electron-withdrawing effects on crystal structure
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide C₂₁H₁₉BrN₄O₂ 439.30 Pyridazinone, bromophenyl, methoxybenzyl FPR2 agonist activity
N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide C₁₂H₁₇N₃O₃ 251.28 Pyrrole, formyl, hydroxymethyl Antitumor, antioxidant activities
2-(2-aminophenyl)-N-(quinolin-8-yl)acetamide C₁₇H₁₅N₃O 277.32 Quinoline, aminophenyl Structural analog with varied substitution

Biological Activity

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, supported by various studies, including in vitro and in vivo research findings.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of an amino group and a methylsulfanyl group. Its molecular formula is C11H12N4OSC_{11}H_{12}N_4OS, and it possesses a molecular weight of approximately 252.31 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
  • Antiviral Activity : Research indicates that quinoline derivatives exhibit antiviral properties, potentially through interference with viral replication processes.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
    • MCF7 (breast cancer) : IC50 values indicated potent antiproliferative activity.
    • A549 (lung cancer) : The compound showed selective toxicity with minimal effects on normal cells.
    • HeLa (cervical cancer) : Induction of apoptosis was observed through caspase activation pathways.
  • Mechanistic Insights : Studies utilizing Western blot analysis revealed that the compound induces cell cycle arrest and apoptosis via the activation of caspases 3, 8, and 9, suggesting a mechanism involving mitochondrial pathways.

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity:

  • Viral Inhibition Assays : The compound demonstrated efficacy against several viruses, with mechanisms likely involving interference in viral entry or replication pathways.
  • Case Studies : Specific case studies have highlighted its potential in treating viral infections, although further clinical studies are required to establish its therapeutic efficacy.

Table 1: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.4Apoptosis via caspase activation
A549 (Lung)15.2Cell cycle arrest
HeLa (Cervical)10.1Mitochondrial pathway activation

Table 2: Antiviral Activity Summary

Virus TypeActivity ObservedMechanism
InfluenzaModerateInhibition of viral replication
HIVSignificantInterference with entry

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